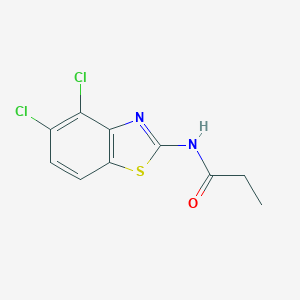
N-(pyridin-3-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-3-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PBIT and has gained interest due to its unique chemical properties and potential therapeutic applications. In
科学研究应用
PBIT has been studied extensively for its potential applications in scientific research. One of the most promising applications of PBIT is in the field of cancer research. PBIT has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. PBIT has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
作用机制
The mechanism of action of PBIT is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. PBIT has been shown to bind to the active site of certain enzymes, thereby inhibiting their activity. This inhibition leads to the disruption of cellular processes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
PBIT has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, PBIT has also been found to have anti-inflammatory and antioxidant effects. PBIT has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. PBIT has also been found to scavenge free radicals, which are known to cause cellular damage.
实验室实验的优点和局限性
One of the main advantages of using PBIT in laboratory experiments is its high purity and specificity. PBIT has been synthesized to produce a highly pure product that is specific to its intended target. This specificity allows for accurate and reproducible results in laboratory experiments. However, one of the limitations of using PBIT is its high cost. The synthesis of PBIT requires specialized equipment and expertise, which can be expensive.
未来方向
There are several future directions for the study of PBIT. One of the most promising directions is the development of PBIT-based therapies for the treatment of cancer. PBIT has shown great potential as an anti-cancer agent, and further research is needed to determine its efficacy in clinical trials. Another future direction is the study of PBIT in other disease models, such as inflammation and neurodegeneration. PBIT has been found to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in these disease models. Finally, further research is needed to optimize the synthesis of PBIT and reduce its cost, which may increase its accessibility for scientific research.
Conclusion:
In conclusion, N-(pyridin-3-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide, or PBIT, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBIT has been found to have anti-cancer, anti-inflammatory, and antioxidant effects, and has shown great potential as a therapeutic agent. Further research is needed to determine the efficacy of PBIT-based therapies in clinical trials and to optimize its synthesis for increased accessibility in scientific research.
合成方法
The synthesis of PBIT involves a series of chemical reactions that require specialized laboratory equipment and expertise. The most common method for synthesizing PBIT involves the reaction between 3-aminopyridine and 1,3-benzodioxole-5-carboxylic acid, followed by the addition of thiocarbonyldiimidazole. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of PBIT with excellent purity.
属性
分子式 |
C14H11N3O3S |
|---|---|
分子量 |
301.32 g/mol |
IUPAC 名称 |
N-(pyridin-3-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H11N3O3S/c18-13(9-3-4-11-12(6-9)20-8-19-11)17-14(21)16-10-2-1-5-15-7-10/h1-7H,8H2,(H2,16,17,18,21) |
InChI 键 |
GKTKGNNJBGDKJY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CN=CC=C3 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B251257.png)
![2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251259.png)

![4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B251266.png)
![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B251267.png)
![2-[4-(butan-2-yl)phenoxy]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B251268.png)